molecular formula C15H28N2O3 B3290398 1'-Boc-[1,4']bipiperidinyl-3-ol CAS No. 864291-87-2

1'-Boc-[1,4']bipiperidinyl-3-ol

Cat. No.: B3290398
CAS No.: 864291-87-2
M. Wt: 284.39 g/mol
InChI Key: UZONPELMGKAXTA-UHFFFAOYSA-N
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Description

1’-Boc-[1,4’]bipiperidinyl-3-ol, also known as tert-butyl 4-(3-hydroxypiperidin-1-yl)piperidine-1-carboxylate, is a chemical compound with the molecular formula C15H28N2O3 and a molecular weight of 284.40 g/mol. This compound is characterized by the presence of a piperidine ring substituted with a hydroxyl group and a tert-butoxycarbonyl (Boc) protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1’-Boc-[1,4’]bipiperidinyl-3-ol typically involves the following steps:

    Formation of the Piperidine Ring: The initial step involves the formation of the piperidine ring, which can be achieved through various cyclization reactions.

    Introduction of the Hydroxyl Group: The hydroxyl group is introduced via hydroxylation reactions, often using reagents such as hydrogen peroxide or osmium tetroxide.

    Protection with Boc Group: The final step involves the protection of the nitrogen atom in the piperidine ring with a tert-butoxycarbonyl (Boc) group.

Industrial Production Methods

Industrial production methods for 1’-Boc-[1,4’]bipiperidinyl-3-ol follow similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1’-Boc-[1,4’]bipiperidinyl-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can undergo reduction reactions to form amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The Boc group can be substituted with other protecting groups or functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide, pyridinium chlorochromate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Di-tert-butyl dicarbonate (Boc2O), triethylamine

Major Products

The major products formed from these reactions include ketones, aldehydes, amines, and substituted piperidine derivatives .

Scientific Research Applications

1’-Boc-[1,4’]bipiperidinyl-3-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: It serves as a precursor for the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1’-Boc-[1,4’]bipiperidinyl-3-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group and Boc-protected nitrogen atom play crucial roles in its binding affinity and selectivity towards enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-Boc-piperidine-3-ol: Similar structure but lacks the bipiperidine moiety.

    1-Boc-4-hydroxypiperidine: Similar structure but with a different substitution pattern.

    1-Boc-4-aminopiperidine: Similar structure but with an amino group instead of a hydroxyl group.

Uniqueness

1’-Boc-[1,4’]bipiperidinyl-3-ol is unique due to its bipiperidine structure, which provides enhanced stability and reactivity compared to other piperidine derivatives. This makes it a valuable intermediate in the synthesis of complex molecules and pharmaceuticals .

Properties

IUPAC Name

tert-butyl 4-(3-hydroxypiperidin-1-yl)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N2O3/c1-15(2,3)20-14(19)16-9-6-12(7-10-16)17-8-4-5-13(18)11-17/h12-13,18H,4-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZONPELMGKAXTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)N2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10679529
Record name tert-Butyl 3-hydroxy[1,4'-bipiperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

864291-87-2
Record name tert-Butyl 3-hydroxy[1,4'-bipiperidine]-1'-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10679529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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